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molecular formula C6H6N2O B1315442 5-Methylpyrazine-2-carbaldehyde CAS No. 50866-30-3

5-Methylpyrazine-2-carbaldehyde

Cat. No. B1315442
M. Wt: 122.12 g/mol
InChI Key: JUPFEWGPEBACJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176227B2

Procedure details

In methanol (15 ml), 5-methylpyrazine-2-carboxylic acid (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (1.25 g) was dissolved. Then, the solution was added with WSCI hydrochloride (2.59 g) and N,N-dimethylaminopyridine (1.65 g) in this order, followed by stirring at room temperature for 3 hours. The reaction solution was added with water and then extracted with chloroform. The organic layer was washed with saturated saline solution and then dried with anhydrous sodium sulfate. The solvent was distilled off and the resulting crude product was then purified through silica gel column chromatography (chloroform/methanol). The purified product was dissolved in ethanol (15 ml) and THF (8 ml) and added with calcium chloride (1.11 g). After that, the reaction solution was cooled to 0° C. and then gradually added with sodium borohydride (757 mg), followed by stirring at room temperature for 19 hours. The reaction solution was added with a 1 mol/l citric acid solution (40 ml), followed by extraction with ethyl acetate. The organic layer was washed with saturated saline solution and then dried with anhydrous sodium sulfate, followed by distilling the solvent off. The residue was dissolved in chloroform (10 ml) and then added with manganese dioxide (chemically processed product) (2.2 g), followed by stirring at room temperature for 1 hour. After completion of the reaction, the catalyst was filtrated out through Celite and the solvent was then distilled off. The crude product obtained was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (35.9 mg) as a colorless oily substance.
Quantity
2.59 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8](O)=[O:9])=[N:6][CH:7]=1.CCN=C=NCCCN(C)C.Cl.O>CO>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.59 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
N,N-dimethylaminopyridine
Quantity
1.65 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.25 g
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting crude product was then purified through silica gel column chromatography (chloroform/methanol)
DISSOLUTION
Type
DISSOLUTION
Details
The purified product was dissolved in ethanol (15 ml)
ADDITION
Type
ADDITION
Details
THF (8 ml) and added with calcium chloride (1.11 g)
TEMPERATURE
Type
TEMPERATURE
Details
After that, the reaction solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
gradually added with sodium borohydride (757 mg)
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 19 hours
Duration
19 h
ADDITION
Type
ADDITION
Details
The reaction solution was added with a 1 mol/l citric acid solution (40 ml)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling the solvent off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (10 ml)
ADDITION
Type
ADDITION
Details
added with manganese dioxide (chemically processed product) (2.2 g)
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtrated out through Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified through silica gel column chromatography (chloroform/methanol)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1N=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.9 mg
YIELD: CALCULATEDPERCENTYIELD 3.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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